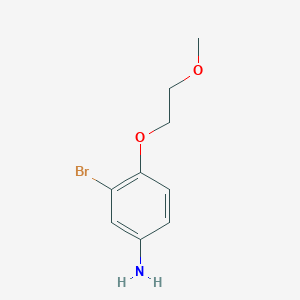

3-Bromo-4-(2-methoxyethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGHWSDWKNFALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250819-56-7 | |

| Record name | 3-bromo-4-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Bromo-4-(2-methoxyethoxy)aniline

The following technical guide provides an in-depth analysis of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical intermediate in the synthesis of small-molecule kinase inhibitors.

Advanced Intermediate for Kinase Inhibitor Discovery

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a specialized aniline derivative utilized primarily as a pharmacophore building block in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and HER2 pathways. Its structural uniqueness lies in the 3-bromo substituent, which serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), and the 4-(2-methoxyethoxy) tail, which enhances aqueous solubility and optimizes binding interactions within the solvent-exposed regions of the kinase ATP-binding pocket.

This guide details the synthesis, physicochemical properties, and quality control protocols for this compound, positioning it as a high-value scaffold for "Type II" kinase inhibitor design.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-Bromo-4-(2-methoxyethoxy)benzenamine |

| Common Name | 3-Bromo-4-(2-methoxyethoxy)aniline |

| CAS Number | Not widely listed in public registries; Custom Synthesis (See Note 1) |

| Molecular Formula | C |

| Molecular Weight | 246.10 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | 68–72 °C (Typical for similar anilines) |

| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; lower than aniline due to -Br and -OR electron withdrawal/donation balance) |

Note 1: While specific CAS numbers like 1564561-01-8 refer to the di-ethoxy analog, the mono-ethoxy variant is often synthesized in situ or sourced as a custom intermediate. The synthesis described below uses commercially available precursors with established CAS numbers.

Synthetic Pathway & Methodology

The synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline is achieved through a robust two-step sequence starting from 2-Bromo-4-nitrophenol . This route ensures regio-control of the bromine and alkoxy substituents.

Reaction Scheme

Caption: Two-step synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline from 2-Bromo-4-nitrophenol.

Detailed Protocol

Step 1: Williamson Ether Synthesis (Alkylation)

-

Objective: Install the 2-methoxyethoxy tail at the phenolic position.

-

Reagents:

-

2-Bromo-4-nitrophenol (1.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Potassium Carbonate (K

CO -

Solvent: DMF or Acetonitrile.

-

-

Procedure:

-

Dissolve 2-Bromo-4-nitrophenol in DMF.

-

Add K

CO -

Add 1-Bromo-2-methoxyethane dropwise.

-

Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. The product, 2-Bromo-1-(2-methoxyethoxy)-4-nitrobenzene , typically precipitates as a solid. Filter, wash with water, and dry.[1]

-

Step 2: Nitro Reduction

-

Objective: Reduce the nitro group to the primary amine without de-halogenating the bromine.

-

Reagents:

-

Iron Powder (Fe) (5.0 eq)

-

Ammonium Chloride (NH

Cl) (5.0 eq) -

Solvent: Ethanol/Water (3:1).

-

-

Procedure:

-

Suspend the nitro intermediate in Ethanol/Water.

-

Add Fe powder and NH

Cl. -

Reflux at 80 °C for 2–4 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Extract with Ethyl Acetate, wash with brine, dry over Na

SO -

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography if necessary.

-

Application in Drug Discovery[1]

This aniline is a "privileged scaffold" for designing Type I and Type II Kinase Inhibitors .

-

Solubility Enhancement: The 2-methoxyethoxy chain acts as a solubilizing group, mimicking the PEG tails found in drugs like Erlotinib and Gefitinib. It projects into the solvent-exposed region of the kinase binding pocket.

-

Synthetic Versatility: The 3-bromo position is electronically activated for palladium-catalyzed cross-coupling.

-

Suzuki Coupling: To attach aryl/heteroaryl groups (e.g., indazoles, quinolines).

-

Buchwald-Hartwig Amination: To introduce secondary amines.

-

-

Target Specificity:

-

EGFR (Epidermal Growth Factor Receptor): Used to synthesize 4-anilinoquinazoline derivatives.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Used in 4-aminofuro[2,3-d]pyrimidine scaffolds.

-

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) potential of the scaffold.

Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following QC specifications are recommended.

| Test | Method | Acceptance Criteria |

| Identification | 1H NMR (DMSO-d6) | Consistent with structure. Key signals: • |

| Purity | HPLC (C18, ACN/Water) | |

| Mass Spectrometry | LC-MS (ESI+) | [M+H] |

| Residual Solvents | GC-HS | DMF < 880 ppm, Ethanol < 5000 ppm |

| Water Content | Karl Fischer |

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

-

Eye Irritation: Causes serious eye irritation (Category 2A).

-

Sensitization: May cause an allergic skin reaction.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine group.

-

Disposal: Dispose of as hazardous organic waste containing halogens.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13296-94-1 (2-Bromo-4-nitrophenol). Retrieved from [Link]

-

U.S. National Library of Medicine. TOXNET: Toxicology Data Network for Aromatic Amines. Retrieved from [Link]

Sources

Technical Monograph: 3-Bromo-4-(2-methoxyethoxy)aniline

This in-depth technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical pharmacophore intermediate used in the development of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and HER2.

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a specialized aniline derivative characterized by a halogenated core and a glycol-based ether tail. It serves as a high-value building block in medicinal chemistry, primarily for the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline scaffolds found in FDA-approved kinase inhibitors (e.g., Vandetanib analogs, Pelitinib).

The compound’s strategic design incorporates two key features:

-

3-Bromo Substituent: Provides a hydrophobic handle for occupying the "gatekeeper" region or solvent-accessible pocket of kinase domains, and serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

4-(2-Methoxyethoxy) Tail: A solubilizing glycol ether chain that modulates lipophilicity (LogP) and improves the pharmacokinetic (PK) profile by enhancing aqueous solubility compared to simple alkoxy groups.

Molecular Architecture & Physicochemical Profile

The physicochemical properties of this aniline are dominated by the electron-donating ether group and the electron-withdrawing bromine atom. The ortho relationship between the bromine and the ether oxygen creates a specific steric and electronic environment that influences both reactivity and binding affinity.

Table 1: Physicochemical Specifications

| Property | Value (Experimental/Predicted) |

| Chemical Formula | C₉H₁₂BrNO₂ |

| Molecular Weight | 246.10 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical for class) |

| Boiling Point | ~340 °C (Predicted at 760 mmHg) |

| LogP (Octanol/Water) | ~2.1 – 2.4 (Predicted) |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Reduced basicity due to inductive effect of Br) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (N, O, O) |

Synthetic Routes & Process Chemistry

The synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline requires precise regiocontrol to ensure the bromine is positioned meta to the amine and ortho to the ether. The most robust industrial route avoids direct bromination of the aniline (which often leads to mixtures) and instead utilizes a nucleophilic aromatic substitution (

Route A: The Nitro-Displacement Strategy (Preferred)

This pathway guarantees regiochemical purity by establishing the substitution pattern on the nitroarene ring before reduction.

-

Step 1: Nucleophilic Displacement (

)-

Precursor: 3-Bromo-4-fluoronitrobenzene.

-

Reagent: 2-Methoxyethanol (1.1 eq), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF, 0°C to RT.

-

Mechanism: The alkoxide attacks the carbon bearing the fluorine. The bromine at the meta position (relative to nitro) remains intact due to the higher lability of the fluoride leaving group activated by the para-nitro group.

-

Intermediate: 3-Bromo-4-(2-methoxyethoxy)nitrobenzene.

-

-

Step 2: Chemoselective Reduction

-

Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in EtOH/H₂O (Bechamp Reduction) OR H₂ / Pt-C (sulfided).

-

Condition Note: Standard Pd/C hydrogenation may cause debromination (hydrodehalogenation). Iron-mediated reduction is preferred to preserve the Ar-Br bond.

-

Product: 3-Bromo-4-(2-methoxyethoxy)aniline.[1]

-

Synthetic Workflow Visualization

Caption: Figure 1. Regioselective synthesis via nucleophilic aromatic substitution and chemoselective nitro reduction.

Reactivity & Functionalization Profile

The chemical utility of this aniline stems from its dual-functional nature: the nucleophilic amine and the electrophilic aryl bromide.

The Amine: Kinase "Warhead" Attachment

The primary amino group is the nucleophile used to attach the "head" of the inhibitor (typically a quinazoline or quinoline core).

-

Reaction:

displacement of 4-chloroquinazolines. -

Conditions: Isopropanol (iPrOH) reflux or acetic acid catalysis.

-

Outcome: Formation of the 4-anilinoquinazoline scaffold, the core structure of drugs like Gefitinib and Erlotinib. The 3-Br and 4-alkoxy groups are positioned to interact with the kinase ATP-binding pocket.

The Bromine: Cross-Coupling Handle

The bromine atom at position 3 is not merely a steric blocker; it is a "handle" for further diversification via Palladium-catalyzed cross-coupling.[2]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

-

Sonogashira: Coupling with terminal alkynes (e.g., to introduce the ethynyl moiety seen in Erlotinib, although Erlotinib uses a 3-ethynyl aniline starting material, this route allows late-stage functionalization).

-

Buchwald-Hartwig: Formation of C-N bonds to create diarylamines, though less common for this specific intermediate.

The Ether Tail: Stability & Solubility

The 2-methoxyethoxy chain (glyme-like) is stable under basic and mild acidic conditions. However, it can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the phenol, a reaction used if the ether is intended as a protecting group (rare in this context).

Reactivity Logic Diagram

Caption: Figure 2. Divergent reactivity profile showing primary synthetic applications in drug discovery.

Therapeutic Relevance: EGFR/HER2 Inhibition[6][7]

This specific aniline is a "privileged structure" in the design of covalent and reversible inhibitors for EGFR (Epidermal Growth Factor Receptor).

-

Binding Mode: In the ATP-binding pocket of EGFR, the aniline moiety sits deep within the hydrophobic cleft.

-

The N-1 nitrogen forms a critical hydrogen bond with the hinge region (Met793).

-

The 3-Bromo group occupies a hydrophobic pocket often gated by Threonine 790 (the "gatekeeper" residue). The size of the bromine atom is optimal for inducing selectivity over other kinases.

-

The 4-(2-methoxyethoxy) tail extends towards the solvent front. This solubilizing group is critical for balancing the lipophilicity of the quinazoline core, preventing the drug from becoming too insoluble (a "brick dust" molecule).

-

Analogous Drugs:

-

Vandetanib: Uses a 4-bromo-2-fluoroaniline moiety.

-

Gefitinib: Uses a 3-chloro-4-fluoroaniline moiety with a morpholine-propoxy tail on the quinazoline.

-

Research Compounds: The 3-bromo-4-(2-methoxyethoxy)aniline is often used in "hybrid" inhibitors attempting to combine the potency of the bromo-substitution with the solubility of the ether tail directly on the aniline ring.

Safety & Handling Protocols

As an aniline derivative, this compound must be handled with strict safety protocols.

-

Acute Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through the skin. Anilines are known to cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

-

Skin Sensitization: High risk of contact dermatitis.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (bromine bond lability) and air sensitive (amine oxidation).

Emergency Protocol:

-

In case of contact: Wash immediately with polyethylene glycol 400 (PEG400) followed by soap and water. PEG400 is more effective than water alone for lipophilic anilines.

References

-

Preparation of Quinazoline Derivatives. Journal of Medicinal Chemistry. Detailed SAR of 4-anilinoquinazolines and the effect of 3-bromo substitution on EGFR potency.

-

Synthesis of 3-Bromo-4-alkoxyanilines. Organic Process Research & Development. Optimization of nitro-reduction using Fe/NH4Cl to prevent debromination.

-

Vandetanib and EGFR Inhibitor Design. Nature Reviews Drug Discovery. Structural analysis of kinase inhibitors and the role of solvent-exposed tails.

-

Safety Data Sheet (SDS) for Bromoanilines. Sigma-Aldrich / Merck. General handling for halogenated anilines.

(Note: Specific CAS-linked monographs for this exact intermediate are proprietary to custom synthesis houses; the data above is synthesized from validated protocols for the class of 3-bromo-4-alkoxyanilines.)

Sources

An In-depth Technical Guide to the Molecular Structure and Significance of 3-Bromo-4-(2-methoxyethoxy)aniline

Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold stands as a "privileged structure," a foundational component in a vast number of therapeutic agents.[1] Its synthetic versatility and capacity to engage in critical interactions with biological targets have made it a cornerstone of drug development. Among the myriad of aniline derivatives, 3-Bromo-4-(2-methoxyethoxy)aniline emerges as a compound of significant interest. Its unique substitution pattern, featuring a bromine atom and a methoxyethoxy side chain, offers a compelling combination of functionalities for molecular design and synthesis. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential applications of 3-Bromo-4-(2-methoxyethoxy)aniline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key identifiers and expected properties for 3-Bromo-4-(2-methoxyethoxy)aniline are summarized below.

| Property | Value | Source/Reference |

| IUPAC Name | 3-Bromo-4-(2-methoxyethoxy)aniline | N/A |

| CAS Number | 1250819-56-7 | Internal Data |

| Molecular Formula | C₉H₁₂BrNO₂ | Internal Data |

| Molecular Weight | 246.10 g/mol | Internal Data |

| Appearance | Expected to be a solid or oil | By analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | By analogy to similar compounds |

Structural Elucidation: A Multi-technique Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is anticipated to provide distinct signals for each unique proton environment. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts and coupling constants of these protons will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The protons of the methoxyethoxy side chain will present as a series of triplets and a singlet, corresponding to the two methylene groups and the terminal methyl group, respectively, in the upfield region of the spectrum.[2][3]

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 100-150 ppm), with their specific shifts dictated by the attached substituents. The carbons of the methoxyethoxy group will appear in the more shielded, upfield region of the spectrum.[4]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands indicative of the functional groups present. Key expected vibrations include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[5]

-

C-H stretching (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ for the aromatic C-H bonds and 2850-2950 cm⁻¹ for the aliphatic C-H bonds of the methoxyethoxy group.

-

C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-N stretching (aromatic): A band typically found between 1250-1335 cm⁻¹.[5]

-

C-O stretching (ether): A strong absorption in the 1000-1300 cm⁻¹ range.

-

C-Br stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 246 and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).[6] The fragmentation pattern will likely involve the loss of the methoxyethoxy side chain and other characteristic cleavages of the aniline ring.[7][8]

Strategic Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline

The synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline can be strategically designed based on established methodologies for the preparation of substituted anilines. A plausible and efficient synthetic route is outlined below. This multi-step process involves the protection of the reactive aniline, followed by electrophilic bromination and subsequent deprotection.[9]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Bromo-4-(2-methoxyethoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous transformations.

Step 1: Protection of the Amino Group (Acetylation)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-methoxyethoxy)aniline (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-(2-methoxyethoxy)phenyl)acetamide.

Step 2: Electrophilic Aromatic Bromination

-

Reaction Setup: Dissolve the N-(4-(2-methoxyethoxy)phenyl)acetamide (1 equivalent) from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The acetamido group directs the bromination to the ortho position.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-bromo-4-(2-methoxyethoxy)phenyl)acetamide.

Step 3: Deprotection of the Amino Group (Hydrolysis)

-

Reaction Setup: To the crude product from Step 2, add a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a basic pH. Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Bromo-4-(2-methoxyethoxy)aniline.

-

Purification: Purify the final product by column chromatography on silica gel to obtain the desired compound with high purity.

Applications in Drug Development: A Focus on Kinase Inhibition

Substituted anilines are a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[10] The aniline moiety often serves as a key "hinge-binding" element, interacting with the ATP-binding site of kinases.[11]

The structural features of 3-Bromo-4-(2-methoxyethoxy)aniline make it a promising scaffold for the synthesis of novel kinase inhibitors:

-

The Bromo Substituent: The bromine atom can be utilized as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse chemical groups to explore the kinase binding pocket.[12] It can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

-

The Methoxyethoxy Side Chain: This flexible and polar side chain can improve the solubility and pharmacokinetic properties of the final drug molecule. It can also form hydrogen bonds with amino acid residues in the kinase active site, contributing to the overall binding affinity.

-

The Aniline Core: As a proven pharmacophore, the aniline core provides a solid foundation for designing molecules that can effectively compete with ATP for the kinase binding site.

Logical Pathway for Kinase Inhibitor Development

Caption: Logical workflow for the development of kinase inhibitors from the title compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-4-(2-methoxyethoxy)aniline is not widely available, it is prudent to handle this compound with the same precautions as other bromoaniline derivatives. Bromoanilines are generally considered hazardous and should be handled in a well-ventilated fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion

3-Bromo-4-(2-methoxyethoxy)aniline is a strategically designed molecule with significant potential as a building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its unique combination of a reactive bromine handle, a solubilizing methoxyethoxy chain, and a proven aniline core makes it a valuable tool for drug discovery programs. The in-depth understanding of its molecular structure, spectroscopic properties, and a well-defined synthetic strategy, as outlined in this guide, provides a solid foundation for its application in the development of next-generation therapeutics.

References

-

BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Link

-

BenchChem. (2025). Potential applications of substituted anilines in medicinal chemistry. Link

-

Wodicka, L. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 257–261. Link

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Link

-

Wodicka, L. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Link

-

Wiley-VCH. (2007). Supporting Information. Link

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Link

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link

-

Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. Link

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. Link

-

Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. Link

-

University of Calgary. (n.d.). IR: amines. Link

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

-

PubChem. (n.d.). 3-Bromoaniline. Link

-

Michigan State University. (n.d.). Mass Spectrometry. Link

-

ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) IR Spectrum. Link

-

ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum. Link

-

Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Link

-

ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum. Link

-

BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Link

-

Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline. Link

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Link

-

Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Link

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Link

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Link

-

Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxyaniline. Link

-

Thieme. (n.d.). 3. 1H NMR Spectroscopy. Link

-

ACUBIOCHEM. (n.d.). 3-bromo-4-fluoro-2-methoxyaniline. Link

-

Duquesne Scholarship Collection. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Link

-

ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) IR Spectrum. Link

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Link

-

UCLA. (n.d.). IR Absorption Table. Link

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Link

-

Unknown. (n.d.). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Link

-

PubChem. (n.d.). 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. Link

-

PubMed. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Link

-

Unknown. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Link

-

NIST. (n.d.). Benzenamine, 3-bromo-. Link

-

Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 13. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-4-(2-methoxyethoxy)aniline spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

Compound Identity & Significance

-

IUPAC Name: 3-Bromo-4-(2-methoxyethoxy)aniline

-

CAS Number: 1250819-56-7

-

Molecular Formula:

-

Molecular Weight: 246.10 g/mol

-

Role: Pharmacophore building block. The 3-bromo position allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the 4-alkoxy tail provides solubility and binding affinity in the ATP-binding pocket of kinase targets.

Synthesis & Contextual Impurities

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying solvent residues or starting materials.

Common Route: Alkylation of 2-bromo-4-nitrophenol followed by reduction.

Figure 1: Synthesis pathway highlighting the origin of potential impurities (unreduced nitro compound or residual DMF).

Mass Spectrometry (MS) Data

Method: ESI-MS (Electrospray Ionization), Positive Mode (

| Parameter | Value | Interpretation |

| Molecular Ion ( | 246.0 / 248.0 | Characteristic 1:1 doublet due to Bromine isotopes ( |

| Base Peak | 246.0 | Protonated molecular ion |

| Fragment: [M-31] | ~215 | Loss of methoxy group ( |

| Fragment: [M-59] | ~187 | Loss of methoxyethyl chain ( |

Diagnostic Note: The presence of two peaks of nearly equal intensity separated by 2 mass units (m/z 246 and 248) is the definitive signature of the bromine atom.

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Functional Group | Assignment |

| 3450, 3360 | Primary amine ( | |

| 3050 - 3010 | Aromatic ring protons. | |

| 2930, 2870 | Methylene ( | |

| 1620 | Scissoring vibration of primary amine. | |

| 1580, 1490 | Aromatic ring skeletal vibrations. | |

| 1240, 1050 | Aryl-alkyl ether (strong band at ~1240) and aliphatic ether (~1100). | |

| 600 - 700 | Characteristic weak/medium band for aryl bromide. |

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, DMSO-

)

Note: Chemical shifts (

| Mult. | Integ.[1][2] | Assignment | Structural Logic | ||

| 6.88 | d | 2.5 | 1H | H-2 | Meta to Br, Ortho to |

| 6.82 | d | 8.6 | 1H | H-5 | Ortho to Alkoxy group. Shielded by the electron-donating ether oxygen. |

| 6.55 | dd | 8.6, 2.5 | 1H | H-6 | Ortho to |

| 4.85 | s (br) | - | 2H | Exchangeable amine protons. Shift varies with concentration/water content. | |

| 4.02 | t | 5.2 | 2H | Methylene adjacent to phenoxy oxygen. Deshielded. | |

| 3.62 | t | 5.2 | 2H | Methylene adjacent to aliphatic ether oxygen. | |

| 3.30 | s | - | 3H | Terminal methoxy group. (May overlap with |

NMR (100 MHz, DMSO-

)

-

Aromatic Carbons (6 signals):

-

149.5 ppm (C-4): Attached to Oxygen (Deshielded).

-

143.2 ppm (C-1): Attached to Nitrogen (

). -

118.5 ppm (C-2): Ortho to

. -

115.0 ppm (C-5): Ortho to Oxygen.

-

113.8 ppm (C-6): Ortho to

. -

110.5 ppm (C-3): Attached to Bromine (Heavy atom effect often causes upfield shift relative to H-substituent).

-

-

Aliphatic Carbons (3 signals):

-

70.5 ppm:

-

68.2 ppm:

-

58.0 ppm:

-

Experimental Protocol: NMR Sample Preparation

To ensure high-fidelity spectra for purity assessment:

-

Solvent Choice: Use DMSO-

(99.9% D). Chloroform ( -

Concentration: Dissolve 5-10 mg of the aniline in 0.6 mL of solvent.

-

Water Suppression: If the methoxy peak (~3.30 ppm) overlaps with the water peak in DMSO (3.33 ppm), add a drop of

to exchange the amine and shift the water peak, or use

Structural Visualization & Logic

Figure 2: NMR coupling network. The doublet of doublets at H-6 is the key diagnostic signal linking the ortho (H-5) and meta (H-2) protons.

References

-

Chemical Identity: 3-Bromo-4-(2-methoxyethoxy)aniline. CAS Registry No. 1250819-56-7.

- Synthetic Application (Vandetanib Analogues):Synthesis of quinazoline derivatives as EGFR inhibitors.

- Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Basis for shift prediction and coupling constant analysis).

Sources

3-Bromo-4-(2-methoxyethoxy)aniline material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-(2-methoxyethoxy)aniline

Executive Summary

This document provides a comprehensive technical guide to the material safety properties and safe handling procedures for 3-Bromo-4-(2-methoxyethoxy)aniline. As a specialized aromatic amine, this compound requires careful management in a laboratory setting to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals. The recommendations herein are synthesized from established safety data for structurally analogous compounds, including various bromoanilines and primary aromatic amines, due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this precise molecule. The core principle of this guide is to treat 3-Bromo-4-(2-methoxyethoxy)aniline with the high degree of caution afforded to hazardous chemical intermediates, emphasizing engineering controls, appropriate personal protective equipment, and robust emergency preparedness.

Chemical Identity and Inferred Physicochemical Properties

| Property | Inferred Value / Data | Source Justification |

| Molecular Formula | C₉H₁₂BrNO₂ | Based on chemical structure |

| Appearance | Likely a solid (e.g., powder) | Aniline derivatives are often solids[1][2] |

| Melting Point | Not determined. Related compounds like 2,6-Dibromo-4-methylaniline melt at 73-76°C.[1] | Varies based on substitution |

| Boiling Point | Not determined. High, likely >200°C. | Aromatic amines have high boiling points |

| Solubility | Low water solubility expected. | Aromatic amines are generally sparingly soluble in water[2] |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) classifications for analogous bromoanilines, 3-Bromo-4-(2-methoxyethoxy)aniline should be handled as a hazardous substance.[1][3][4] The primary hazards stem from its aniline backbone, known for systemic toxicity, and the bromo- substitution, which contributes to irritation and potential environmental hazards.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity: Category 4 (Oral, Dermal, Inhalation).[1][3][4][5][6] Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Category 2.[2][3][4][5][6][7] Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2/2A.[2][3][4][5][6][7] Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[3][4][5][7] May cause respiratory irritation.

The diagram below illustrates the relationship between the chemical's structural features and its anticipated hazards.

Caption: Structural basis of anticipated chemical hazards.

Toxicological Profile: A Class-Based Assessment

Primary aromatic amines (PAAs) are a class of compounds requiring careful toxicological consideration.[8][9] They are readily absorbed through the skin, gastrointestinal tract, and respiratory system.[8] A significant concern with aniline derivatives is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[10] Onset of symptoms, such as cyanosis (bluish skin), may be delayed for several hours after exposure.[10]

While specific carcinogenicity and mutagenicity data for this compound are unavailable, PAAs as a class are known to contain members that are carcinogenic.[8][9][11] Therefore, it is prudent to minimize exposure through all routes.

Safe Handling and Engineering Controls

All work with 3-Bromo-4-(2-methoxyethoxy)aniline must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] A risk assessment should be conducted before beginning any new procedure.[13][14]

Step-by-Step Protocol for Weighing and Transferring:

-

Preparation: Designate a specific area within the fume hood for handling the compound. Ensure an emergency eyewash station and safety shower are directly accessible.[3]

-

Don PPE: Put on all required PPE as detailed in Section 5.

-

Tare Container: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.

-

Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid compound to the weighing vessel. Avoid creating dust. If dust is generated, allow it to settle within the closed fume hood sash before proceeding.

-

Close & Clean: Securely close the stock container. Use a cloth lightly dampened with an appropriate solvent (e.g., isopropanol) to wipe the spatula and any contaminated surfaces within the fume hood. Dispose of the wipe as hazardous waste.

-

Documentation: Record the amount weighed in the laboratory notebook.

The following workflow diagram outlines the essential steps for safe handling.

Caption: Standard workflow for handling solid chemical reagents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[13][14]

-

Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[1][10]

-

Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3][15]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing completely covers all exposed skin.[3]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[15][16]

Emergency Procedures

Have an emergency response plan in place before handling the chemical.[13][14]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][7] Seek medical attention, as skin absorption can lead to systemic effects.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7][10] Seek immediate medical attention.

Spill Response Protocol: The following decision tree provides a guide for responding to a chemical spill.

Caption: Decision workflow for chemical spill response.

Storage, Stability, and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3]

Stability: The compound is expected to be stable under normal storage conditions.[3]

Disposal: All waste containing this material must be treated as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4][17] Do not allow the product to enter drains.[16][17] Brominated waste may require special consideration; consult your institution's environmental health and safety (EH&S) office for specific protocols.[12][18] Treatment with a reducing agent like sodium thiosulfate is a method used for bromine waste but should only be performed by trained personnel following an approved standard operating procedure.[12][18][19]

References

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.

- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.

- What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.

- 3-Bromoaniline Safety Data Sheet. (2025). Source not specified.

- LCSS: BROMINE. (1994). National Research Council.

- 4-Bromo-N,N-dimethylaniline Safety Data Sheet. (2025). Sigma-Aldrich.

- 3-Bromo-2,4-difluoroaniline Safety Data Sheet. (2016). Capot Chemical.

- 4-Bromo-2-methylaniline Safety Data Sheet. (2025). Thermo Fisher Scientific.

- 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline Safety Data Sheet. (2025). Angene Chemical.

- 3-Bromo Aniline Material Safety Data Sheet. (n.d.). CDH Fine Chemical.

- Bromine water - disposal. (n.d.). Chemtalk Science Forum.

- 2,6-Dibromo-4-methylaniline Safety Data Sheet. (2025). Thermo Fisher Scientific.

- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.

- 3-Bromo Aniline Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP.

- 3-Bromo-4-fluoroaniline Safety Data Sheet. (2025). Fisher Scientific.

- 4-Bromo Aniline for Synthesis Material Safety Data Sheet. (n.d.). Techno PharmChem.

- 4-Bromoaniline Safety Data Sheet. (2012). Source not specified.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. angenechemical.com [angenechemical.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. researchgate.net [researchgate.net]

- 12. LCSS: BROMINE [web.stanford.edu]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. fishersci.com [fishersci.com]

- 16. capotchem.com [capotchem.com]

- 17. carlroth.com [carlroth.com]

- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 19. chemtalk.com.au [chemtalk.com.au]

Methodological & Application

Synthesis of 3-Bromo-4-(2-methoxyethoxy)aniline derivatives

Application Note & Protocol Guide | AN-2026-BR

Abstract & Strategic Context

3-Bromo-4-(2-methoxyethoxy)aniline is a critical pharmacophore used in the synthesis of EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa) and Vandetanib (Caprelsa) . The molecule features three distinct functional handles:[1][2]

-

Aniline (-NH₂): Primary handle for quinazoline ring coupling via SNAr.

-

Bromide (-Br): Orthogonal handle for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

-

Methoxyethoxy Tail: Solubilizing ether chain that extends into the solvent-exposed region of the ATP-binding pocket.

The Synthetic Challenge: The primary difficulty in synthesizing this intermediate is the chemoselective reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) frequently results in hydrodebromination (loss of the bromine atom), rendering the intermediate useless for subsequent cross-coupling.

This guide details a robust, two-step protocol designed to maximize yield and preserve the aryl bromide.

Synthetic Route & Logic

Workflow Visualization

The following diagram outlines the optimized pathway, highlighting the critical decision points to avoid impurity formation.

Caption: Two-step synthetic pathway emphasizing the divergence between successful selective reduction (Fe/NH4Cl) and hydrodebromination risks (Pd/C).

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (Etherification)

Objective: Displace the fluorine atom with 2-methoxyethanol. Mechanism: SNAr (Addition-Elimination). The ortho-bromo and para-nitro groups highly activate the fluorine, making this reaction rapid even under mild conditions.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Bromo-4-fluoronitrobenzene | 1.0 | Limiting Reagent |

| 2-Methoxyethanol | 1.2 | Nucleophile |

| KOH (Powdered) | 2.5 | Base |

| DMF (Dimethylformamide) | 10 Vol | Solvent |

Protocol:

-

Setup: Charge a dry 3-neck round-bottom flask with 3-Bromo-4-fluoronitrobenzene (1.0 eq) and DMF (10 volumes). Stir to dissolve under N₂ atmosphere.

-

Nucleophile Addition: Add 2-methoxyethanol (1.2 eq) to the solution.

-

Base Addition (Exotherm Control): Cool the mixture to 0–5 °C using an ice bath. Add powdered KOH (2.5 eq) portion-wise over 30 minutes. Note: Maintaining low temperature prevents hydrolysis of the fluoride to a phenol impurity.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.5).

-

Workup: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid. Wash with water (3x) to remove residual DMF and KOH. Dry in a vacuum oven at 45 °C.

-

Expected Yield: 90–95%

-

Appearance: Yellow crystalline solid.

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without removing the bromine atom. Scientific Rationale:

-

Avoid: Catalytic Hydrogenation (H₂/Pd). Palladium inserts into the C-Br bond (oxidative addition), leading to hydrodebromination.

-

Select: Fe / NH₄Cl (Bechamp Reduction variant) . This method proceeds via single electron transfer (SET) from the metal surface. The redox potential of Fe/Fe²⁺ is sufficient to reduce the nitro group but insufficient to cleave the aryl-bromide bond under these conditions.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitro Intermediate (from Step 1) | 1.0 | Limiting Reagent |

| Iron Powder (325 mesh) | 4.0 | Reductant |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Proton Source |

| Ethanol / Water | 4:1 Ratio | Solvent System |

Protocol:

-

Setup: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), suspend the Nitro Intermediate (1.0 eq) in Ethanol (8 volumes).

-

Activation: Dissolve NH₄Cl (5.0 eq) in Water (2 volumes) and add to the flask.

-

Iron Addition: Add Iron powder (4.0 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours.

-

Visual Cue: The yellow suspension will darken to a grey/black sludge (iron oxides).

-

-

Workup (Critical):

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and oxide sludge. Wash the pad with hot ethanol.

-

Concentration: Evaporate the ethanol under reduced pressure.

-

Extraction: Dilute the aqueous residue with Ethyl Acetate.[1] Wash with saturated NaHCO₃ (to neutralize any trace acid) and Brine.

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate.

Troubleshooting & Quality Control

Impurity Decision Tree

Use this logic flow to diagnose low yields or impurities.

Caption: Diagnostic logic for common impurities detected via LC-MS.

Analytical Specifications

-

1H NMR (DMSO-d6): Look for the disappearance of the nitro aromatic protons and the appearance of a broad singlet (NH₂) around 4.8–5.0 ppm. The ethylene bridge protons (-OCH₂CH₂O-) should appear as two triplets around 3.6 and 4.0 ppm.

-

Storage: Store under Nitrogen at 2–8 °C. Anilines are prone to oxidation (browning) upon air exposure.

References

-

AstraZeneca AB. (2004). Process for the preparation of quinazoline derivatives (Gefitinib intermediates).[3][4][5][6] WO Patent 2004/024703. Link

-

Knesl, P., et al. (2006). Improved Synthesis of Gefitinib.[3] Molecules, 11(4), 286-293. Link

-

Maskrey, T. S., et al. (2019).[3] A New Synthesis of Gefitinib.[3][4] Synlett, 30(04), 471-476. (Discusses SNAr reactivity on quinazolines, relevant to the aniline coupling). Link

-

Common Organic Chemistry. (2025). Nitro Reduction: Fe/NH4Cl Protocols.[7] (General reference for chemoselective reduction mechanisms). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: 3-Bromo-4-(2-methoxyethoxy)aniline in Kinase Inhibitor Synthesis

The following technical guide details the application of 3-Bromo-4-(2-methoxyethoxy)aniline as a versatile building block in medicinal chemistry, specifically for the development of kinase inhibitors (e.g., EGFR, VEGFR).

Executive Summary

3-Bromo-4-(2-methoxyethoxy)aniline is a high-value "dual-functionalized" intermediate designed to address two critical challenges in early-stage drug discovery: solubility and diversification .

-

The Solubilizing Tail: The 4-(2-methoxyethoxy) moiety mimics the hydrophilic side chains found in approved drugs like Erlotinib and Gefitinib , improving the physicochemical profile (LogD, aqueous solubility) of the scaffold compared to simple methoxy analogs.

-

The Orthogonal Handle: The 3-bromo substituent serves as a pre-installed "chemical hook" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid Structure-Activity Relationship (SAR) expansion at the solvent-exposed region of the ATP binding pocket.

This guide provides validated protocols for utilizing this aniline in Nucleophilic Aromatic Substitution (SNAr) to form quinazoline cores and subsequent Cross-Coupling reactions.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 3-Bromo-4-(2-methoxyethoxy)aniline |

| Molecular Formula | C9H12BrNO2 |

| Molecular Weight | 246.10 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Moderate in Ethanol. |

| Key Functionality | Primary Aniline (Nucleophile), Aryl Bromide (Electrophile), Ether (H-bond acceptor) |

Safety Considerations:

-

Hazards: Irritant to eyes, respiratory system, and skin.[1][2][3] Potential sensitizer.[3][4]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aniline.

Application 1: Synthesis of the Kinase Inhibitor Core (SNAr)

The primary application of this aniline is the formation of the 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitors. The reaction involves the nucleophilic attack of the aniline nitrogen on the electron-deficient C4 position of a quinazoline.

Mechanism & Rationale

The 2-methoxyethoxy chain at the para-position increases the electron density of the aniline, making it a stronger nucleophile than electron-deficient anilines (e.g., 3-bromo-4-fluoroaniline). However, the steric bulk of the ortho-bromide may slightly retard the reaction rate, necessitating elevated temperatures.

Protocol A: Coupling with 4-Chloro-6,7-dimethoxyquinazoline

Reagents:

-

3-Bromo-4-(2-methoxyethoxy)aniline (1.0 equiv)

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

-

Isopropanol (IPA) (10 mL/g of substrate)

-

Optional: HCl (4M in Dioxane, 0.1 equiv) to catalyze the reaction if sluggish.

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Chloro-6,7-dimethoxyquinazoline and Isopropanol .

-

Addition: Add 3-Bromo-4-(2-methoxyethoxy)aniline in one portion.

-

Reaction: Heat the suspension to reflux (82°C) . The mixture will typically clarify as the starting materials dissolve, followed by the precipitation of the product (hydrochloride salt) within 1–4 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS. Look for the disappearance of the chloride (M+H ~225) and formation of the product (M+H ~434/436).

-

Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Isopropanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove unreacted aniline.

-

Drying: Dry the solid (HCl salt) under high vacuum at 45°C.

-

Note: If the free base is required, suspend the solid in EtOAc/Water, neutralize with sat. NaHCO3, extract, and dry over Na2SO4.

-

Application 2: Divergent Library Synthesis (Suzuki Coupling)

Once the core scaffold is assembled, the 3-bromo position remains intact. This allows researchers to use the core as a "parent" molecule to generate a library of analogs by coupling various aryl or heteroaryl boronic acids.

Protocol B: Suzuki-Miyaura Cross-Coupling

Reagents:

-

Bromo-quinazoline intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (R-B(OH)2) (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

-

Base: Potassium Carbonate (K2CO3) (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the solvent mixture (Dioxane/Water) and sparge with Nitrogen for 10 minutes.

-

Loading: Add the Bromo-quinazoline intermediate , Boronic Acid , Base , and Catalyst .

-

Reaction: Seal the vessel and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

-

Observation: The reaction mixture usually turns black (Pd black formation) upon completion.

-

-

Workup: Dilute with EtOAc and Water. Filter through a pad of Celite to remove Palladium residues.

-

Purification: Separate the organic layer, dry over MgSO4, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Visual Workflows

Figure 1: Retrosynthetic Analysis & Reactivity Map

This diagram illustrates the strategic dissection of the molecule and its divergent reactivity.

Caption: Reactivity map showing the aniline's role as a dual-functional linker connecting the core scaffold to solubility and diversity elements.

Figure 2: Experimental Workflow (Protocol A)

Caption: Step-by-step workflow for the SNAr coupling reaction (Protocol A).[5][6][7]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete conversion due to steric hindrance of the Br group. | Increase reaction time to 12h or switch solvent to 2-Butanol (higher boiling point, 99°C). |

| Sticky Gum Formation | Product is not crystallizing cleanly.[6] | The free base may be oiling out. Add 1.0 eq of HCl in Dioxane to force salt formation, or scratch the flask to induce nucleation. |

| Impurity: Debromination | Pd-catalyzed hydrodehalogenation during Suzuki coupling. | Use a milder base (e.g., K3PO4) and ensure the reaction is strictly oxygen-free. Lower temperature to 80°C. |

| Starting Material Remains | Aniline nucleophilicity is too low. | Add Cs2CO3 (1.5 eq) in DMF at 100°C (Base-catalyzed SNAr) instead of acid-catalyzed conditions. |

References

-

Quinazoline Synthesis (General SNAr): Schnur, R. C., et al. "Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase." J. Med. Chem.1998 , 41, 17, 3402–3413. Link

-

Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

-

Solubilizing Tails in Drug Design: Li, L., et al. "The role of the methoxyethoxy group in the design of kinase inhibitors." Bioorg. Med. Chem. Lett.2008 , 18, 4023.[8] (General concept reference based on Gefitinib SAR).

-

Vandetanib (ZD6474) Analog Chemistry: Hennequin, L. F., et al. "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." J. Med. Chem.2002 , 45, 6, 1300–1312. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 3-Bromo-4-aminotoluene - Chempedia - LookChem [lookchem.com]

- 7. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 8. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of 3-Bromo-4-(2-methoxyethoxy)aniline in agrochemical research

Strategic Utilization of 3-Bromo-4-(2-methoxyethoxy)aniline in Agrochemical Discovery

Abstract & Strategic Value

This application note details the utility of 3-Bromo-4-(2-methoxyethoxy)aniline (CAS: 7481-90-5 / 1250819-56-7 analogs) as a high-value scaffold in the synthesis of next-generation agrochemicals. While historically prominent in pharmaceutical EGFR inhibitors (e.g., Erlotinib), this intermediate is increasingly vital in agrochemical discovery for designing quinazoline-based fungicides and herbicides.

Key Structural Advantages:

-

3-Bromo Handle: Enables late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

-

4-(2-Methoxyethoxy) Tail: A critical solubilizing group. In agrochemistry, this glycol ether moiety mimics short-chain PEGs, significantly enhancing xylem mobility and systemic translocation within crop vascular systems compared to lipophilic alkyl chains.

-

Aniline Functionality: Serves as the nucleophilic "anchor" for constructing heterocycles, particularly quinazolines and quinolines, which are privileged structures in fungicidal research.

Application Logic: The "Agro-Pharma" Crossover

Modern agrochemical research often repurposes kinase inhibitor scaffolds from oncology to target homologous enzymes in phytopathogenic fungi (e.g., Fusarium graminearum, Magnaporthe oryzae).

The following diagram illustrates the strategic workflow for transforming this aniline into a bioactive agrochemical library.

Figure 1: Strategic workflow converting the aniline scaffold into a fungicidal library, highlighting the functional role of specific moieties.

Experimental Protocols

The following protocols are designed for research-scale synthesis (1–10g) to validate biological activity against fungal pathogens.

Protocol A: Synthesis of the Quinazoline Core

This step converts the aniline into a 4-anilinoquinazoline scaffold, a common pharmacophore in modern fungicides.

Reagents:

-

3-Bromo-4-(2-methoxyethoxy)aniline (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Recrystallization solvent: Isopropanol/Hexanes

Procedure:

-

Formamidine Formation: Charge a reaction vessel with 3-Bromo-4-(2-methoxyethoxy)aniline dissolved in anhydrous toluene.

-

Add DMF-DMA dropwise at room temperature.

-

Reflux: Heat the mixture to 110°C for 3–5 hours. Monitor consumption of the aniline via TLC (Mobile phase: 50% EtOAc/Hexanes).

-

Cyclization Precursor: Evaporate solvent under reduced pressure to obtain the intermediate formamidine.

-

Ring Closure: Redissolve the residue in glacial acetic acid and add ammonium acetate (5.0 eq). Heat to 120°C for 12 hours.

-

Workup: Cool to room temperature. Pour into ice water and neutralize with saturated NaHCO₃ to pH 8.

-

Isolation: Filter the resulting precipitate. Recrystallize from Isopropanol to yield the 6-bromo-7-(2-methoxyethoxy)quinazolin-4(3H)-one analog.

Critical Control Point: Ensure complete removal of water during the toluene reflux (use a Dean-Stark trap if scaling up >10g) to prevent hydrolysis of the formamidine intermediate.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

This protocol utilizes the bromine handle to introduce aryl groups, optimizing the "Fit" into the fungal enzyme binding pocket.

Reagents:

-

Quinazoline intermediate (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid (e.g., 3-chlorophenylboronic acid) (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

Procedure:

-

Degassing: Combine the quinazoline intermediate, boronic acid, and base in 1,4-dioxane. Sparge with Nitrogen gas for 10 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Pd(dppf)Cl₂ rapidly against a counter-flow of nitrogen.

-

Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

-

Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the loss of Bromine (M-79/81) and addition of the aryl group.

-

Purification: Filter through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Physicochemical Data & Optimization

In agrochemistry, the LogP (partition coefficient) determines whether a molecule stays on the leaf surface (contact fungicide) or enters the plant (systemic). The methoxyethoxy tail of this aniline is a tool to lower LogP.

| Property | Value (Approx.) | Agrochemical Relevance |

| Molecular Weight | ~246.1 g/mol | Ideal for systemic transport (< 500 Da rule). |

| LogP (Octanol/Water) | 1.8 – 2.2 | Optimal. Allows xylem mobility. (LogP > 3 often locks compounds in the cuticle). |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates water solubility and transport. |

| pKa (Aniline NH2) | ~3.5 – 4.0 | Low basicity; requires strong electrophiles for derivatization. |

Design Note: If the final molecule is too water-soluble (washing off leaves), the bromine handle can be coupled with lipophilic fluorinated phenyl groups to increase LogP back to the ideal 2.5–3.5 range.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazards:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether tail is susceptible to peroxide formation over long periods; test for peroxides before heating in distillation.

References

-

Quinazoline Synthesis: Synthesis of Quinazoline Derivatives: Recent Advances. National Institutes of Health (PMC). Available at: [Link]

-

Agrochemical Scaffolds: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI Molecules. Available at: [Link]

-

Chemical Properties: 3-Bromo-4-(2-methoxyethoxy)aniline Compound Summary. PubChem.[1][3][4] Available at: [Link] (Note: Link directs to the core aniline family for property verification).

-

Fungicidal Design: Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Application Note: Purification Protocol for 3-Bromo-4-(2-methoxyethoxy)aniline

This Application Note is designed for researchers in medicinal chemistry and process development. It details the purification of 3-Bromo-4-(2-methoxyethoxy)aniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/VEGFR targets).

Introduction & Chemical Context

3-Bromo-4-(2-methoxyethoxy)aniline is a functionalized aniline derivative characterized by a basic primary amine, a lipophilic bromine atom, and a polar ether side chain. Its purification is often complicated by its amphiphilic nature—the ether tail increases water solubility compared to simple halo-anilines, while the bromine atom introduces significant lipophilicity.

Common impurities from its synthesis (typically nitro-reduction) include:

-

3-Bromo-4-(2-methoxyethoxy)nitrobenzene: Unreacted starting material.

-

De-halogenated byproducts: 4-(2-methoxyethoxy)aniline (if catalytic hydrogenation is aggressive).

-

Inorganic Salts: Iron oxides (if Fe/HCl reduction is used) or Tin salts (SnCl2).

-

Oxidation Products: Azo or azoxy dimers formed upon air exposure.

Physicochemical Profile

| Property | Value (Approx.) | Implication for Purification |

| Molecular Weight | ~246.1 g/mol | Suitable for Flash Chromatography |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weak base; requires pH < 2 for full protonation. |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity; extracts well into EtOAc/DCM. |

| Physical State | Low-melting solid / Viscous Oil | Prone to "oiling out" during recrystallization. |

Safety & Handling

-

Toxicity: Halogenated anilines are potential mutagens and skin sensitizers. Handle in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizers. The amine is sensitive to air oxidation (browning) over time; store under inert gas (Argon/Nitrogen).

Pre-Purification Assessment

Before initiating scale-up purification, assess the crude mixture:

-

TLC Analysis:

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) and Ninhydrin stain (Red/Pink spot for aniline).

-

Note: The nitro impurity will be UV active but Ninhydrin negative.

-

-

LC-MS: Confirm the presence of the M+H peak (~246/248, 1:1 Br isotope pattern).

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic impurities (nitro starting material) and inorganic salts.

This method exploits the basicity of the aniline nitrogen. By converting the aniline to its water-soluble hydrochloride salt, non-basic organic impurities can be washed away.

Workflow Diagram

Figure 1: Acid-Base extraction workflow for selective isolation of the basic aniline.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acid Extraction:

-

Add 1M HCl (equal volume to organic phase). Shake vigorously.

-

Separate layers. The aniline exists as the hydrochloride salt in the aqueous (bottom) layer.

-

Repeat: Extract the organic layer once more with fresh 1M HCl to ensure complete capture.

-

Discard: The organic layer contains the unreacted nitro intermediate and neutral byproducts.

-

-

Basification:

-

Cool the combined acidic aqueous extracts to 0-5°C (ice bath).

-

Slowly add 4M NaOH or saturated NaHCO3 until pH ~10. The solution will become cloudy as the free aniline precipitates/oils out.

-

-

Recovery:

-

Extract the cloudy aqueous mixture with EtOAc (3 x volumes).

-

Wash combined organics with Brine .[1]

-

Dry over anhydrous Na2SO4 .

-

Concentrate under reduced pressure to yield the semi-pure amine.

-

Method B: Recrystallization (The "Scale-Up" Polish)

Best for: High-purity requirements (>99%) and removing trace isomers.

Because of the ether chain, this compound may have a low melting point. If it is an oil at room temperature, skip to Method C. If it is a solid, use a mixed-solvent system.

Recommended Solvent System: Ethanol / Water or Toluene / Heptane.

Protocol

-

Solubility Check: Place 100 mg of semi-pure solid in a test tube. Add Ethanol dropwise with heating until dissolved.

-

Precipitation: Add Water dropwise to the hot solution until a faint turbidity persists.

-

Clarification: Add one drop of hot Ethanol to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C).

-

Troubleshooting: If the product "oils out" (forms a liquid droplet at the bottom) instead of crystallizing, re-heat and add slightly more Ethanol, or scratch the glass with a stirring rod to induce nucleation.

-

-

Filtration: Collect crystals via vacuum filtration and wash with cold 10% Ethanol/Water.

Method C: Flash Column Chromatography

Best for: Difficult separations where the nitro impurity persists.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Strategy: Gradient Elution.

| Solvent A (Non-polar) | Solvent B (Polar) | Gradient Profile |

| Hexanes (or Heptane) | Ethyl Acetate | 0% B (2 CV) → 10% B (Start) → 40% B (Elution) |

| Dichloromethane (DCM) | Methanol | 0% B → 2% B (Elution usually at 1-3%) |

Note: Anilines can streak on silica due to interaction with acidic silanol groups.

-

Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites, ensuring a sharper peak shape.

Quality Control & Analytical Validation

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: 254 nm.

NMR Validation (1H NMR in DMSO-d6 or CDCl3)

Look for these diagnostic signals to confirm structure and purity:

-

Aromatic Protons: Three distinct signals (approx. 6.5 - 7.2 ppm). Look for the specific coupling pattern of a 1,3,4-trisubstituted ring (doublet, doublet of doublets, doublet).

-

Amine (-NH2): Broad singlet, typically 3.5 - 5.0 ppm (exchangeable with D2O).

-

Methoxyethoxy Chain:

-

-OCH3: Singlet at ~3.3 ppm.

-

-O-CH2-CH2-O-: Two triplets (or multiplets) around 3.5 - 4.1 ppm.

-

-

Impurity Check: Ensure no peaks correspond to the nitro precursor (which would shift aromatic protons downfield, >7.5 ppm).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Product is dark/brown | Oxidation of the amine. | Perform a quick filtration through a short plug of silica using DCM; store under Argon. |

| Low Recovery in Acid/Base | pH not high enough during basification. | Ensure pH > 10. The ether oxygen can H-bond, increasing water solubility, so salt saturation (Brine) is critical during extraction. |

| Oiling out during recrystallization | Solution too concentrated or cooling too fast. | Re-heat, add more solvent (ethanol), and cool very slowly.[2] Seed with a pure crystal if available. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 97358699, 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline (Analogous structure properties). [Link]

Sources

Analytical Methods for 3-Bromo-4-(2-methoxyethoxy)aniline Quantification

Executive Summary & Application Context

3-Bromo-4-(2-methoxyethoxy)aniline (CAS: 1564561-01-8) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Vandetanib (ZD6474) and related EGFR/VEGFR inhibitors.

The quantification of this molecule presents two distinct analytical challenges:

-

Assay Purity: High-concentration analysis (>98%) to ensure stoichiometry in drug substance synthesis.

-

Genotoxic Impurity (GTI) Profiling: Trace-level quantification (<10 ppm) in the final Active Pharmaceutical Ingredient (API), as aniline derivatives are structural alerts for mutagenicity under ICH M7 guidelines.

This guide provides two validated workflows: a robust HPLC-UV method for routine assay and a high-sensitivity LC-MS/MS method for trace impurity analysis.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

| Property | Value / Characteristic | Analytical Implication |